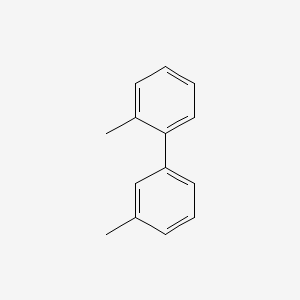

2,3'-Dimethylbiphenyl

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQLBACCROFUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209983 | |

| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-43-8 | |

| Record name | 2,3′-Dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3'-Dimethylbiphenyl chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 611-43-8). It includes key data, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications. This document is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development.

Core Chemical and Physical Properties

This compound is an aromatic hydrocarbon characterized by two benzene rings linked together, with methyl groups at the 2 and 3' positions. This substitution pattern results in an asymmetrical molecule with distinct physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-methyl-2-(3-methylphenyl)benzene[1][2] |

| Synonyms | 2,3'-Dimethyl-1,1'-biphenyl, m,o'-Bitolyl[1] |

| CAS Number | 611-43-8[1] |

| Molecular Formula | C₁₄H₁₄[2] |

| Molecular Weight | 182.26 g/mol [1][2] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. |

| Melting Point | 42°C (for 2,3-Dimethyl-1,1'-biphenyl) |

| Boiling Point | 273.3°C at 760 mmHg (for 2,3-Dimethyl-1,1'-biphenyl) |

| Density | 0.973 g/cm³ (for 2,3-Dimethyl-1,1'-biphenyl) |

| Refractive Index | 1.559 (for 2,3-Dimethyl-1,1'-biphenyl) |

| Flash Point | 117.4°C (for 2,3-Dimethyl-1,1'-biphenyl) |

| Vapor Pressure | 0.00965 mmHg at 25°C (for 2,3-Dimethyl-1,1'-biphenyl) |

| LogP | 4.3 (XLogP3)[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following data are predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Two distinct singlets or narrow multiplets for the two methyl groups (-CH₃) in the range of δ 2.0-2.5 ppm. - A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the 8 aromatic protons. |

| ¹³C NMR | - Two distinct signals for the methyl carbons (~δ 20 ppm). - Multiple signals in the aromatic region (δ 120-145 ppm) for the 12 aromatic carbons, reflecting the molecule's asymmetry. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹[3]. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹[3][4]. - C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1500 cm⁻¹[3]. - C-H out-of-plane bending: 690-900 cm⁻¹, characteristic of the aromatic substitution pattern[3]. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 182, corresponding to the molecular weight[1][5]. - Key Fragment: m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺)[5][6]. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for synthesizing biaryl compounds like this compound by coupling an aryl halide with an arylboronic acid.

Reactants:

-

2-Bromotoluene (or 2-chlorotoluene)

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor

-

A suitable ligand (e.g., triphenylphosphine or a custom biphenyl-based ligand)

-

A base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

-

Setup: A Schlenk flask or a three-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).

-

Charging the Flask: To the flask, add 3-methylphenylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).

-

Solvent Addition: Add the anhydrous solvent via cannula or syringe.

-

Addition of Aryl Halide: Add 2-bromotoluene (1.0 equivalent) to the stirring mixture.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 70-110°C) and stirred for 12-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water or saturated brine to remove the base and other inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[7]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC-MS instrument.

-

The sample is separated on the GC column and subsequently analyzed by the mass spectrometer to determine the retention time and mass-to-charge ratio of the components.

Chemical Reactivity, Applications, and Stability

Reactivity and Stability: this compound is a stable compound under standard laboratory conditions. Its reactivity is characteristic of aromatic hydrocarbons. The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of substitution will be directed by the existing methyl and aryl groups.

Applications: The primary application of this compound is in specialized organic synthesis.

-

Ligand and Catalyst Development: It serves as a crucial building block for constructing more complex molecular architectures.[2] Specifically, it is used in the preparation of carbene complexes that function as highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling itself.[2]

-

Intermediate in Synthesis: As a biphenyl derivative, it is a valuable intermediate for synthesizing larger molecules in materials science and pharmaceutical research. The rigid biphenyl scaffold is a key component in materials like liquid crystals and fluorescent layers for Organic Light-Emitting Diodes (OLEDs).[2]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for related dimethylbiphenyl isomers suggest the following precautions:

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be toxic to aquatic life with long-lasting effects (H410).[8]

-

Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and consult a physician.[8]

-

References

- 1. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR [m.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2,2'-Dimethylbiphenyl [webbook.nist.gov]

- 6. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3'-Dimethylbiphenyl (CAS Number: 611-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3'-Dimethylbiphenyl (CAS No. 611-43-8), a significant dimethyl-substituted biphenyl derivative. The document details its chemical and physical properties, spectroscopic data, and established synthesis methodologies, including Suzuki-Miyaura coupling and Grignard reactions. Key applications are explored, with a focus on its role as a precursor for specialized ligands in catalysis and as a structural component in advanced materials for Organic Light-Emitting Diodes (OLEDs). Furthermore, the guide touches upon the relevance of the biphenyl scaffold in medicinal chemistry and provides available safety and toxicological information. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this compound in research and development.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon characterized by a biphenyl core with methyl groups at the 2 and 3' positions.[1] This substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 611-43-8 | [3] |

| Molecular Formula | C₁₄H₁₄ | [3] |

| Molecular Weight | 182.26 g/mol | [3] |

| IUPAC Name | 1-methyl-2-(3-methylphenyl)benzene | [3] |

| Synonyms | m,o'-Bitolyl, 2,3'-Dimethyl-1,1'-biphenyl | [3] |

| Appearance | Not specified (likely colorless liquid or low melting solid) | |

| Melting Point | Data not consistently available | |

| Boiling Point | ~273.3 °C at 760 mmHg (Predicted) | |

| Density | ~0.973 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, acetone, and benzene. | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals due to the unsymmetrical substitution. The methyl protons will appear as distinct singlets in the upfield region, typically around 2.0-2.5 ppm. The aromatic protons will exhibit a series of multiplets in the range of 7.0-7.5 ppm. The specific chemical shifts and coupling constants are influenced by the solvent and the spectrometer frequency.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methyl carbons and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the position of the methyl substituents and the steric hindrance between the two phenyl rings. Quaternary carbons will typically show weaker signals.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C | 135 - 142 |

| Methyl (CH₃) | 20 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region). C-H bending vibrations will be observed in the fingerprint region.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern is characterized by the loss of methyl groups and fragmentation of the biphenyl ring system, leading to characteristic daughter ions.[3]

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through cross-coupling reactions.

Suzuki-Miyaura Coupling

This is a highly efficient and widely used method for the synthesis of biaryl compounds.[9][10] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 2-Bromotoluene (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Procedure:

-

To an oven-dried flask, add the aryl halide, arylboronic acid, base, and catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[11][12]

-

Grignard Reaction

An alternative method involves the formation of a Grignard reagent from one of the aryl halides, followed by a coupling reaction with the other aryl halide, often catalyzed by a nickel or palladium complex (Kumada coupling).[13][14][15]

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation:

-

In a flame-dried flask under an inert atmosphere, react 2-bromotoluene (1.0 equiv) with magnesium turnings (1.1 equiv) in anhydrous diethyl ether or THF to form 2-tolylmagnesium bromide. Initiation may require gentle heating or the addition of a small crystal of iodine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 3-bromotoluene (1.0 equiv) and a catalyst such as Ni(dppe)Cl₂ (0.05 equiv) in the same anhydrous solvent.

-

Slowly add the prepared Grignard reagent to the solution of the second aryl halide and catalyst at room temperature.

-

Stir the reaction mixture for several hours until completion.

-

Quench the reaction carefully with a dilute acidic solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Applications

Ligand Synthesis for Catalysis

This compound serves as a crucial building block for the synthesis of bulky and electronically tuned phosphine ligands. These ligands are employed in transition metal catalysis, particularly for cross-coupling reactions where steric hindrance and electron-donating properties can enhance catalyst activity and selectivity. The biphenyl scaffold provides a rigid backbone for the ligand, influencing the coordination geometry around the metal center.[16]

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are widely investigated as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters.[2][17][18][19][20] The rigid structure of the biphenyl core provides good thermal stability and a high triplet energy, which is essential for efficiently hosting blue phosphorescent dopants and preventing energy back-transfer. The methyl substituents on the biphenyl core can be used to tune the material's morphological stability and charge-transport properties.[18]

Drug Development

The biphenyl scaffold is a common structural motif in many biologically active compounds and approved drugs.[1][4][21] Its rigid nature allows it to act as a scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. While specific studies on the pharmacological activity of this compound itself are limited, its derivatives are of interest in medicinal chemistry for the development of new therapeutic agents. For instance, biphenyl derivatives have been investigated as non-steroidal aromatase inhibitors for breast cancer treatment and as modulators of other biological targets.[21][22]

Safety and Toxicology

Conclusion

This compound is a versatile chemical intermediate with significant applications in catalysis and materials science. Its synthesis is well-established through modern cross-coupling methodologies. The unique steric and electronic properties arising from its substitution pattern make it a valuable building block for the development of advanced materials and potentially for the discovery of new therapeutic agents. Further research into its specific biological activities and toxicological profile is warranted to fully explore its potential in drug development.

References

- 1. ijsdr.org [ijsdr.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C14H14 | CID 69142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Biphenyl [webbook.nist.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. orgsyn.org [orgsyn.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. cdnisotopes.com [cdnisotopes.com]

Physical and Chemical Properties of 2,3'-Dimethylbiphenyl

An In-depth Technical Guide on the Physical Properties of 2,3'-Dimethylbiphenyl

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate experimental workflows.

This compound is an aromatic hydrocarbon with the chemical formula C14H14.[1] The physical characteristics of this compound are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key physical properties is presented below.

Table 1: Summary of Physical and Chemical Properties for this compound

| Property | Value | Reference |

| Molecular Formula | C14H14 | [1] |

| Molecular Weight | 182.265 g/mol | [1] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 273.3 °C at 760 mmHg | [1] |

| Density | 0.973 g/cm³ | [1] |

| Refractive Index | 1.559 | [1] |

| Flash Point | 117.4 °C | [1] |

| Vapor Pressure | 0.00965 mmHg at 25°C | [1] |

| LogP | 3.97040 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 182.109550447 | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid. A common method for its determination is the capillary method.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2][3] For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4][5] Distillation is a common method for determining the boiling point of volatile liquids.[6]

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing this compound, a condenser, a receiving flask, and a thermometer positioned to measure the temperature of the vapor.

-

Heating: The distillation flask is heated to bring the liquid to a boil.

-

Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[5][6]

-

Pressure Correction: The observed boiling point may be corrected to standard atmospheric pressure if the determination is carried out at a different pressure.

Determination of Density

Density is the mass of a substance per unit volume. For liquids like molten this compound, a pycnometer or a digital density meter can be used.

Protocol using a Pycnometer:

-

Calibration: The mass of the empty, clean, and dry pycnometer is determined. It is then filled with a reference substance of known density (e.g., water) and weighed to determine the volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the molten this compound. The mass is then measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Protocol using a Digital Density Meter:

-

Calibration: The instrument is calibrated using air and a standard of known density.

-

Measurement: A small sample of the liquid this compound is introduced into the oscillating tube of the meter.

-

Reading: The instrument measures the change in oscillation frequency and calculates the density, which is then displayed.[7]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Based on its non-polar nature, this compound is expected to be insoluble in water but soluble in organic solvents.[8][9]

Qualitative Solubility Protocol:

-

Sample Preparation: A small, measured amount of this compound is added to a test tube.

-

Solvent Addition: A small volume of the solvent to be tested is added.

-

Mixing: The mixture is agitated or vortexed to facilitate dissolution.[10]

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the substance is considered soluble in that solvent under the tested conditions.

Quantitative Solubility Protocol (Thermodynamic):

-

Saturation: An excess amount of solid this compound is added to a known volume of the solvent in a vial to create a saturated solution.[11]

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[11]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Visualizations

The following diagrams illustrate the general experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. 2,3-Dimethyl-1,1'-biphenyl|lookchem [lookchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vernier.com [vernier.com]

- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3'-dimethylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of direct experimental crystallographic data for this specific isomer, this guide integrates findings from computational modeling, spectroscopic data from related compounds, and established principles of organic chemistry to elucidate its structural and electronic characteristics. The document covers the molecule's synthesis, conformational analysis with a focus on the critical dihedral angle, and a summary of its spectroscopic signatures. This information is crucial for professionals in drug development and materials science where the three-dimensional structure and electronic properties of such biphenyl scaffolds are of paramount importance.

Introduction

Biphenyl and its derivatives are a significant class of organic compounds, serving as foundational structures in numerous applications, including pharmaceuticals, agrochemicals, and advanced materials. The rotational freedom around the central carbon-carbon single bond in biphenyls is a key determinant of their three-dimensional shape, which in turn governs their biological activity and material properties. The introduction of substituents, particularly at the ortho positions, induces steric hindrance that significantly influences the preferred dihedral angle between the two phenyl rings. This guide focuses on this compound, an unsymmetrically substituted isomer, providing a detailed examination of its molecular architecture and bonding.

Molecular Structure and Bonding

The molecular structure of this compound (C₁₄H₁₄) is characterized by two phenyl rings linked by a single C-C bond, with methyl groups at the 2- and 3'-positions. The presence of a methyl group at the ortho-position (C2) is expected to impose significant steric strain, forcing the two phenyl rings out of planarity.

Conformational Analysis and Dihedral Angle

The most critical structural parameter in biphenyls is the dihedral angle (torsional angle) between the planes of the two aromatic rings. While biphenyl itself has a modest dihedral angle of approximately 40-45° in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation, ortho-substitution dramatically increases this angle.[1] For instance, the presence of two ortho-methyl groups in 2,2'-dimethylbiphenyl results in a nearly perpendicular arrangement of the rings, with a dihedral angle of about 87°.[2]

For this compound, with one ortho-methyl group, a substantial deviation from planarity is also expected. Computational modeling using Density Functional Theory (DFT) is a reliable method to predict the geometry of such molecules in the absence of experimental data.

Logical Relationship: Factors Influencing Dihedral Angle

Caption: Interplay of steric and electronic effects on the dihedral angle.

Bond Lengths and Angles

The bond lengths and angles within the phenyl rings are largely expected to conform to those of standard aromatic systems. The C-C bond lengths within the rings will be in the range of 1.39-1.40 Å, and the C-H bond lengths will be approximately 1.09 Å. The internal C-C-C bond angles of the phenyl rings will be close to 120°. The central C-C bond connecting the two rings is of particular interest. In biphenyl, this bond is approximately 1.49 Å. Due to the steric repulsion between the ortho-substituent and the opposing ring, a slight elongation of this bond in this compound can be anticipated.

Table 1: Predicted Molecular Geometry of this compound (Computational Data)

| Parameter | Value |

| Dihedral Angle (C1-C1'-C2'-C3') | ~ 60-70° |

| Bond Lengths (Å) | |

| C-C (inter-ring) | ~ 1.49 - 1.50 |

| C-C (aromatic, average) | ~ 1.39 - 1.40 |

| C-C (methyl) | ~ 1.51 |

| C-H (aromatic, average) | ~ 1.09 |

| C-H (methyl, average) | ~ 1.10 |

| **Bond Angles (°) ** | |

| C-C-C (ring, average) | ~ 120 |

| C-C-H (ring, average) | ~ 120 |

| H-C-H (methyl, average) | ~ 109.5 |

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Synthesis

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromotoluene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 2: Estimated Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Aromatic Protons (δ 7.0-7.4 ppm): Complex multiplet patterns due to the unsymmetrical substitution. Methyl Protons (δ ~2.1-2.4 ppm): Two distinct singlets. The ortho-methyl group is expected to be slightly downfield compared to the meta-methyl group. |

| ¹³C NMR | Aromatic Carbons (δ ~125-142 ppm): A total of 12 distinct signals are expected due to the lack of symmetry. The quaternary carbons to which the methyl groups and the other phenyl ring are attached will have characteristic chemical shifts. Methyl Carbons (δ ~20-22 ppm): Two distinct signals. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 182.26. Major Fragments: Loss of methyl groups (m/z = 167) and other characteristic aromatic fragmentation patterns. |

| Infrared (IR) | C-H stretching (aromatic): ~3030-3080 cm⁻¹ C-H stretching (aliphatic): ~2850-2960 cm⁻¹ C=C stretching (aromatic): ~1600, 1480 cm⁻¹ C-H bending (aromatic): ~750-850 cm⁻¹ (indicating substitution patterns) |

Note: The NMR chemical shifts are estimations based on data from structurally similar compounds, such as 2,3-dimethyl-biphenyl-4-carbonitrile and 2,3-dimethyl-4'-nitro-biphenyl, and general principles of NMR spectroscopy.[4]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While a definitive experimental structure from X-ray crystallography is not currently available in the public domain, a combination of computational predictions and analysis of related compounds provides a robust model of its geometry. The key structural feature is a significantly twisted conformation due to the steric hindrance of the ortho-methyl group, which has profound implications for its potential applications. The provided synthetic and spectroscopic information serves as a valuable resource for researchers working with this and related biphenyl scaffolds in the fields of medicinal chemistry and materials science. Further experimental studies, particularly single-crystal X-ray diffraction, would be invaluable to precisely validate the computationally predicted structural parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2,3'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3'-Dimethylbiphenyl, a significant biaryl compound. Biphenyl scaffolds are of considerable interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for common synthetic routes and presents key characterization data in a structured format to facilitate research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 182.26 g/mol | --INVALID-LINK-- |

| CAS Number | 611-43-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Melting Point | 42 °C | |

| Boiling Point | 273.3 °C at 760 mmHg |

Synthetic Protocols

The synthesis of unsymmetrical biphenyls like this compound is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Reaction Scheme:

Spectroscopic Profile of 2,3'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3'-dimethylbiphenyl, a biphenyl derivative of interest in various fields of chemical research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that has been identified for this compound.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, with the molecular ion and key fragments identified.

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]+ (Molecular Ion) |

| 167 | High | [M-CH₃]+ |

| 165 | Moderate | [M-CH₃-H₂]+ |

| 152 | Moderate | [M-2CH₃]+ |

| Table 1: Mass Spectrometry data for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound, including peak tables, is not widely available. General expectations for the IR spectrum of a dimethylbiphenyl compound would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -CH₃): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-H bending (in-plane and out-of-plane): ~1250-690 cm⁻¹

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data for this compound are not detailed in the available sources, the following general methodologies are standard for the spectroscopic analysis of such aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common technique is Attenuated Total Reflectance (ATR), where a small amount of the sample is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Visualization

The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Lacking Definitive Data, Technical Guide Outlines Path to Determining 2,3'-Dimethylbiphenyl Solubility

For Immediate Release

December 30, 2025 – In a comprehensive technical guide aimed at researchers, scientists, and drug development professionals, the solubility of 2,3'-dimethylbiphenyl in organic solvents is explored. The guide highlights a significant gap in publicly available quantitative data for this compound and, in response, provides a detailed experimental protocol for its determination, establishing a framework for future research.

This in-depth guide serves as a critical resource in the absence of established solubility values. It begins by offering a qualitative assessment based on the known properties of its parent compound, biphenyl. Biphenyl is recognized for its solubility in a wide array of common organic solvents, including ethanol, ether, benzene, and methanol[1]. The guide posits that this compound, with the addition of two methyl groups, is expected to exhibit similar or enhanced solubility in nonpolar and some polar aprotic organic solvents like toluene, hexane, ethyl acetate, and acetone, while likely remaining insoluble in water[1][2].

The core of the technical document is a meticulously outlined experimental protocol for the quantitative determination of this compound's solubility. The recommended methodology is the well-established shake-flask method, which is considered a reliable technique for measuring equilibrium solubility[3][4][5][6]. This procedure is to be followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a precise method for determining the concentration of a substance in a solution[7][8].

To facilitate the systematic collection of this much-needed data, the guide includes a structured table for researchers to populate with their experimental findings. This standardized format is designed to ensure consistency and comparability of results across different laboratories.

Table 1: Qualitative Solubility Assessment of Biphenyl and this compound

| Compound | Water Solubility | Expected Organic Solvent Solubility | Rationale |

| Biphenyl | Insoluble[1][2] | Soluble in ethanol, ether, benzene, methanol, carbon tetrachloride, and other common organic solvents.[1] | Biphenyl is a nonpolar aromatic hydrocarbon. |

| This compound | Expected to be Insoluble | Expected to be soluble in nonpolar and some polar aprotic organic solvents such as toluene, hexane, ethyl acetate, and acetone. | The addition of two methyl groups slightly increases the nonpolar character of the molecule compared to biphenyl. |

Table 2: Template for Experimental Solubility Data of this compound at 25 °C (77 °F)

| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Data to be determined | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Data to be determined | Data to be determined | Data to be determined |

The guide further enhances its practical utility by providing a detailed, step-by-step experimental protocol. This includes sections on the necessary materials and equipment, the procedure for preparing saturated solutions, the equilibration process, sample collection and preparation, and the final quantitative analysis by HPLC.

To ensure clarity and reproducibility, the experimental workflow is visually represented in a diagram created using the DOT language.

Caption: Workflow for Thermodynamic Solubility Determination.

This technical guide provides a foundational methodology for researchers to generate the crucial solubility data for this compound, thereby enabling its more effective application in pharmaceutical and chemical industries. By offering a clear and standardized approach, this document aims to foster the development of a robust and comparable dataset for this important compound.

References

- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. arlok.com [arlok.com]

- 8. pharmaguru.co [pharmaguru.co]

Discovery and history of substituted biphenyls

An In-Depth Technical Guide on the Discovery and History of Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls represent a class of aromatic compounds featuring two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. This structural motif is of profound importance across diverse scientific disciplines, serving as a foundational scaffold in medicinal chemistry, a critical component in materials science, and a cornerstone in the development of chiral ligands for asymmetric catalysis.[1][2][3] The unique stereochemical properties of ortho-substituted biphenyls, which can exhibit axial chirality due to restricted rotation (atropisomerism), have opened up avenues for creating highly selective catalysts and stereospecific pharmaceuticals.[4][5][6]

Initially identified in natural sources like coal tar, the synthetic journey of biphenyl derivatives has evolved from harsh, low-yielding classical methods to sophisticated and highly efficient transition-metal-catalyzed cross-coupling reactions.[7][8] This guide provides a comprehensive overview of the historical milestones, pivotal synthetic methodologies, and the transformative applications of substituted biphenyls, with a particular focus on their role in drug discovery and development.

Foundational Discoveries and Early Synthetic Methods

The synthesis of the biphenyl scaffold can be traced back over 160 years, with early methods laying the groundwork for more advanced techniques.[7]

The Wurtz-Fittig Reaction (1862)

Extending upon Wurtz's 1855 work on coupling alkyl halides, Rudolph Fittig developed a method to couple an aryl halide with an alkyl halide using sodium metal. A variation of this, the coupling of two aryl halides, provided one of the first routes to biphenyl derivatives.[7] The reaction proceeds via a free radical mechanism involving dehalogenation by the metal surface, followed by the coupling of the aryl radicals.[7] However, this method often suffered from low yields and a lack of selectivity, particularly with complex substrates.[7]

The Ullmann Reaction (1901)

A significant advancement came in 1901 when German chemist Fritz Ullmann discovered that heating an aryl halide with copper powder could produce a symmetrical biaryl.[1][7][9] This copper-catalyzed homocoupling reaction, known as the Ullmann reaction, offered a more reliable method than the Wurtz-Fittig approach.[9][10] The traditional Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper.[9][10][11] The mechanism is believed to involve the formation of an organocopper intermediate.[9] Subsequent developments, known as Ullmann condensations or Ullmann-type reactions, expanded this chemistry to form C-O, C-N, and C-S bonds, broadening its utility significantly.[11]

The Gomberg-Bachmann Reaction (1924)

Named after Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a route to biaryls through the coupling of an aryl diazonium salt with another aromatic compound in the presence of a base.[12][13] The reaction proceeds via an aryl radical intermediate.[14][15] While versatile in scope for both components, the original procedure was often plagued by numerous side reactions of the diazonium salt, leading to generally low yields (less than 40%).[12][13][14]

The Emergence of Atropisomerism

One of the most defining features of substituted biphenyls is their capacity for atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond.[4][6][16]

If the ortho-positions of the biphenyl rings are occupied by bulky substituents, steric hindrance can restrict free rotation about the pivotal C-C bond.[17] If the barrier to rotation is high enough, individual rotational isomers (rotamers) can be isolated as stable, distinct compounds.[4][17] These non-superimposable mirror-image conformers are enantiomers that exhibit axial chirality.[4][6]

The first experimental detection of this phenomenon was achieved in 1922 by George Christie and James Kenner, who resolved a tetra-substituted biphenyl derivative, 6,6′-dinitro-2,2′-diphenic acid.[4] This discovery was crucial, as it established a new class of chiral molecules. The stability of these atropisomers is dependent on the size of the ortho substituents; larger groups create a higher energy barrier to rotation, making racemization more difficult.[17] This principle became the foundation for designing influential chiral ligands like BINAP, which are pivotal in modern asymmetric catalysis.[4]

The Modern Era: Palladium-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and milder reaction conditions compared to their predecessors.

The Suzuki-Miyaura Coupling (1979)

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most important and widely used methods for synthesizing substituted biphenyls.[18] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[18] Its advantages include the commercial availability and stability of many boronic acids, the mild reaction conditions, and the generation of non-toxic inorganic byproducts.[18] The development of highly efficient phosphine ligands has further expanded the scope and efficiency of this reaction, making it a staple in both academic and industrial settings, including pharmaceutical manufacturing.[18][19][20]

Other Key Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is predominant, several other palladium- or nickel-catalyzed reactions are also instrumental in biphenyl synthesis:[2][7]

-

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the organometallic partner.

-

Stille Coupling: Employs an organotin compound.

-

Negishi Coupling: Uses an organozinc reagent.

-

Hiyama Coupling: Involves an organosilicon compound.

These reactions provide a powerful and versatile toolkit, allowing chemists to choose the optimal method based on substrate availability, functional group compatibility, and desired reaction conditions.

Applications in Drug Discovery: The "Sartans"

The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously exemplified by the Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans."[21] These drugs are critical first-line treatments for hypertension, heart failure, and diabetic nephropathy.[22][23]

History and Development

The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[21][24] The hormone Angiotensin II (Ang II) raises blood pressure by binding to the AT1 receptor.[23][24][25] Early attempts to block this interaction focused on peptide analogues of Ang II, such as saralasin, developed in the 1970s.[21] While effective, these peptide-based drugs had poor oral bioavailability.

The breakthrough came with the development of non-peptide antagonists. Scientists at DuPont and Takeda identified lead compounds that mimicked the key features of Ang II. This research culminated in the creation of Losartan , the first orally active, potent, and selective non-peptide AT1 receptor blocker.[21] Approved for clinical use in the United States in 1995, Losartan features a characteristic biphenyl-tetrazole moiety, which proved essential for its antagonist activity.[21]

Following Losartan's success, several other ARBs were developed, including Valsartan, Candesartan, and Irbesartan, many of which retain the core biphenylmethyl group.[21]

Mechanism of Action: The RAAS Pathway

ARBs exert their therapeutic effect by selectively blocking the AT1 receptor, preventing Angiotensin II from binding and initiating its hypertensive effects, which include vasoconstriction and aldosterone secretion.[23] This targeted blockade leads to vasodilation and a reduction in blood pressure.[22]

// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4"]; AngII [label="Angiotensin II", fillcolor="#FBBC05"]; Renin [label="Renin\n(from Kidney)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effects [label="Vasoconstriction\nAldosterone Secretion\n↑ Blood Pressure", shape=note, fillcolor="#F1F3F4"]; ARBs [label="ARBs (Sartans)\n(e.g., Losartan)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> AngI [label=" "]; Renin -> Angiotensinogen [style=dashed, arrowhead=tee, label=" Catalyzes"]; AngI -> AngII [label=" "]; ACE -> AngI [style=dashed, arrowhead=tee, label=" Catalyzes"]; AngII -> AT1_Receptor [label=" Binds to"]; AT1_Receptor -> Effects [label=" Leads to"];

// Inhibition ARBs -> AT1_Receptor [label=" Blocks", style=dashed, arrowhead=tee, color="#EA4335", penwidth=2];

// Invisible nodes for alignment {rank=same; Renin; ACE;} {rank=same; Angiotensinogen; AngI; AngII; AT1_Receptor; Effects;} {rank=min; Angiotensinogen;} } RAAS Pathway and ARB Mechanism of Action.

Experimental Protocols for Key Syntheses

The following sections provide generalized experimental protocols for the classical Ullmann reaction and the modern Suzuki-Miyaura coupling. Note that specific conditions (temperature, solvent, catalyst, base, reaction time) must be optimized for each unique set of substrates.

Generalized Protocol: Ullmann Biaryl Coupling (Classical)

This protocol describes the homocoupling of an activated aryl halide.

Materials:

-

Aryl Halide (e.g., o-chloronitrobenzene)

-

Copper-bronze alloy or activated copper powder

-

High-boiling solvent (e.g., Dimethylformamide (DMF) or sand for neat reaction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aryl halide and copper powder (typically a 1:1 to 1:2 molar ratio of halide to copper).

-

Heating: Heat the mixture to a high temperature (typically 180-220°C). If using a solvent like DMF, heat to reflux. The reaction is often run neat (without solvent) by mixing the reactants with sand to aid heat transfer.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can be several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter the mixture to remove copper residues and wash the solid with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Extraction: If the reaction was run neat, add a solvent like toluene to the solid mass and heat to dissolve the organic components. Filter the hot solution to remove copper and sand.

-

Purification: Combine the organic filtrates, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the symmetric biphenyl.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl Halide (Ar¹-X, where X = I, Br, Cl, or OTf)

-

Arylboronic Acid or Ester (Ar²-B(OR)₂)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent(s) (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if used).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

-

Monitoring: Monitor the reaction for the disappearance of the limiting starting material by TLC, GC, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to afford the pure substituted biphenyl product.

Quantitative Data Summary

The efficiency of biphenyl synthesis has improved dramatically with modern methods.

Table 1: Comparison of Yields for Selected Biphenyl Synthesis Methods

| Reaction Method | Typical Substrates | Catalyst/Reagent | Conditions | Typical Yield Range | Citation(s) |

| Gomberg-Bachmann | Aryl Diazonium Salt + Arene | Base | Room Temp | < 40% | [12][13][14] |

| Ullmann Reaction | Activated Aryl Halides | Copper | > 200°C | 40 - 80% (variable) | [10] |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium Complex | 80 - 110°C | 70 - 99% | [18][26] |

Table 2: Key Angiotensin II Receptor Blocker (ARB) Drugs

| Drug Name | Key Structural Feature | Company/Developer | Year of First Approval |

| Losartan | Biphenyl-tetrazole, Imidazole | DuPont / Merck | 1995 |

| Valsartan | Biphenyl-tetrazole, Acylated Amino Acid | Ciba-Geigy (Novartis) | 1996 |

| Irbesartan | Biphenyl-tetrazole, Spirocyclopentane | Sanofi | 1997 |

| Candesartan | Biphenyl-tetrazole, Benzimidazole | Takeda / AstraZeneca | 1997 |

| Telmisartan | Biphenyl-carboxylate, Dibenzimidazole | Boehringer Ingelheim | 1998 |

Conclusion

The journey from the initial discovery of biphenyls to the sophisticated synthesis of complex, life-saving pharmaceuticals is a testament to over a century of chemical innovation. Early methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant, have been largely superseded by the efficiency and versatility of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The recognition of atropisomerism in ortho-substituted biphenyls unlocked new frontiers in asymmetric synthesis and catalysis. Today, the biphenyl scaffold remains a cornerstone of modern organic chemistry, enabling the creation of novel materials, potent ligands, and a continuing stream of therapeutic agents that impact global health. For researchers in drug development, a deep understanding of the history and synthesis of this "privileged" structure is indispensable for designing the next generation of innovative molecules.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Atropisomer - Wikipedia [en.wikipedia.org]

- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphenyl - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 13. Gomberg-Bachmann_reaction [chemeurope.com]

- 14. mycollegevcampus.com [mycollegevcampus.com]

- 15. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. gala.gre.ac.uk [gala.gre.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 2,3'-Dimethylbiphenyl: Exploring Structure, Conformation, and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Study of Substituted Biphenyls

Substituted biphenyls represent a class of organic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle is governed by the interplay of steric and electronic effects of the substituents.

Computational chemistry provides a powerful toolkit to investigate these properties at the molecular level. Techniques such as Density Functional Theory (DFT) and ab initio methods can predict molecular geometries, rotational energy barriers, and electronic properties with a high degree of accuracy, offering insights that can guide experimental work and the design of new molecules with desired functionalities.

Conformational Analysis and Rotational Barrier

The conformational landscape of biphenyl derivatives is primarily defined by the rotation around the central C-C bond. The stability of different conformers is dictated by the steric hindrance and electronic interactions between the substituents on the phenyl rings.

Computational Approach to Determining Rotational Barriers

A common computational workflow to determine the rotational energy profile involves a series of constrained geometry optimizations. The dihedral angle between the two phenyl rings is systematically varied, and for each angle, the energy of the molecule is minimized by optimizing all other geometrical parameters. Plotting the resulting energy as a function of the dihedral angle yields the rotational energy profile, from which the energy barriers and the dihedral angles of the stable conformers can be determined.

Illustrative Computational Workflow for Rotational Profile

Caption: A typical workflow for calculating the rotational energy profile.

Expected Conformational Preferences of this compound

Due to the presence of a methyl group at the ortho (C2) position of one ring and another at the meta (C3') position of the second ring, steric hindrance is expected to play a significant role in determining the preferred conformation of this compound. The ortho-methyl group will likely force the phenyl rings out of planarity to minimize steric repulsion with the atoms of the other ring. The meta-methyl group will have a less direct, but still influential, electronic and steric effect. The most stable conformer is anticipated to have a non-planar arrangement with a specific dihedral angle that balances these repulsive and attractive forces.

Molecular Structure and Geometry Optimization

A crucial aspect of theoretical studies is the determination of the equilibrium geometry of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Computational Protocol for Geometry Optimization

Geometry optimization is a standard procedure in most quantum chemistry software packages. The following outlines a typical protocol using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Protocol: DFT Geometry Optimization

-

Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular building software.

-

Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.

-

Calculation Type: Specify a geometry optimization calculation.

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Verification: After the optimization converges, it is essential to perform a frequency calculation to ensure that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).

Illustrative Data: Optimized Geometrical Parameters for a Substituted Biphenyl

While specific data for this compound is not available, the following table illustrates the type of data obtained from a geometry optimization of a related molecule, 2,2'-dimethylbiphenyl.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | C1-C1' | 1.495 |

| C-C (aromatic, avg.) | 1.398 | |

| C-H (aromatic, avg.) | 1.085 | |

| C-C (methyl, avg.) | 1.510 | |

| C-H (methyl, avg.) | 1.095 | |

| Bond Angles (°) | C2-C1-C6 | 118.5 |

| C1-C2-C3 | 121.0 | |

| C-C-H (aromatic, avg.) | 120.0 | |

| H-C-H (methyl, avg.) | 109.5 | |

| Dihedral Angle (°) | C2-C1-C1'-C2' | ~60-70 |

Note: This data is illustrative and does not represent actual calculated values for this compound.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the molecular orbitals, are fundamental to understanding its reactivity and potential applications.

Key Electronic Descriptors

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational Protocol for Electronic Properties

These properties are typically calculated from a single-point energy calculation on the previously optimized geometry.

Protocol: Electronic Property Calculation

-

Input Structure: Use the optimized geometry of this compound.

-

Method Selection: The same DFT functional and basis set used for geometry optimization should be employed for consistency.

-

Calculation Type: Perform a single-point energy calculation, requesting the generation of molecular orbitals and the electrostatic potential.

-

Analysis: Visualize the MEP surface and the HOMO/LUMO orbitals using molecular visualization software. Extract the energies of the HOMO and LUMO to calculate the energy gap.

Illustrative Data: Electronic Properties of a Substituted Biphenyl

| Property | Calculated Value (B3LYP/6-31G*) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 0.5 Debye |

Note: This data is illustrative and does not represent actual calculated values for this compound.

Logical Relationship of Computational Steps

Caption: The logical flow of computational steps in a theoretical study.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies for investigating the structure, conformational dynamics, and electronic properties of this compound. While specific quantitative data for this molecule remains to be published, the protocols and illustrative data presented here provide a robust framework for researchers to conduct such studies.

Future work should focus on performing high-level ab initio and DFT calculations to generate the specific data tables and rotational energy profiles for this compound. Furthermore, experimental validation of the theoretical predictions through techniques such as X-ray crystallography or gas-phase electron diffraction would be invaluable. Such combined theoretical and experimental efforts will provide a comprehensive understanding of this molecule, paving the way for its informed application in drug discovery and materials science.

In-Depth Technical Guide: Health and Safety Information for 2,3'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,3'-Dimethylbiphenyl. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. The toxicological properties of this compound have not been thoroughly investigated. Information for structurally related compounds is provided for context and should be interpreted with caution. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 611-43-8 | [1][2] |

| Molecular Formula | C₁₄H₁₄ | [3][4] |

| Molecular Weight | 182.26 g/mol | [3][4] |

| Appearance | Not explicitly stated, but related isomers are liquids or solids. | |

| Purity | 97% (example from a supplier) | [1] |

| Synonyms | 1,1'-Biphenyl, 2,3'-dimethyl-; m,o'-Bitolyl | [3] |

Hazard Identification and Classification

Based on available Safety Data Sheets for this compound and its isomers, the following hazards have been identified. It is important to note that the GHS classification for this compound itself is not consistently reported and may not be fully established. The classification for a closely related isomer, 3,3'-Dimethylbiphenyl, indicates potential for skin and eye irritation, as well as respiratory irritation.

GHS Hazard Statements for a Related Isomer (3,3'-Dimethylbiphenyl):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

A generalized workflow for hazard identification and risk assessment is presented in the following diagram.

Caption: A generalized workflow for chemical hazard identification and risk management.

Toxicological Data

For context, the parent compound, biphenyl, has been studied more extensively. It is important to reiterate that the following data is for biphenyl and not this compound, and its relevance should be considered carefully.

| Compound | Test | Route | Species | Value | Source |

| Biphenyl | LD50 | Oral | Rat | 2400-5040 mg/kg | [6] |

General Toxicological Concerns for Biphenyls:

-

Biphenyl: Suggestive evidence of carcinogenicity in animal studies (liver tumors in female mice and bladder tumors in male rats). Kidney toxicity is also a potential hazard.[7]

-